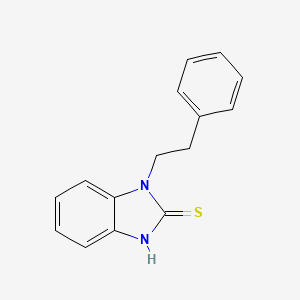

1-(2-phenylethyl)-1H-benzimidazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(2-phenylethyl)-1H-benzimidazole-2-thiol” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is found in various natural compounds, including many drugs . The benzimidazole nucleus is present in a variety of drugs and biologically active compounds .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, benzimidazole derivatives are generally synthesized by the reaction of o-phenylenediamine with carboxylic acids .

Scientific Research Applications

Green Chemistry Synthesis

An environmentally friendly synthesis method for benzimidazoline-2-thiones, including 1-(2-phenylethyl)-1H-benzimidazole-2-thiol, involves cyclization of certain diamines with tetramethylthiuram disulfide (TMTD) in water. This method is metal/ligand-free and provides excellent yields, demonstrating its potential for synthesizing biologically active compounds (Liu et al., 2017).

Catalysis in Organic Synthesis

Complexes of (η5-Cp*)Ir(iii) with 1-benzyl-3-phenylthio/selenomethyl-1,3-dihydrobenzoimidazole-2-thione/selenone have been synthesized. These complexes are useful as catalysts for oxidation and benzimidazole synthesis, facilitating the formation of 1,2-disubstituted benzimidazole with excellent yields (Sharma et al., 2017).

Fluorescent Probes in Bioimaging

Benzimidazole derivatives, including this compound, have applications in fluorescent probes for bioimaging. These compounds exhibit selective detection capabilities, as shown in studies involving thiol detection in living cells (Zhao et al., 2017).

Antibacterial and Antifungal Activities

Some novel 2-phenethyl-1H-benzimidazole derivatives have demonstrated promising antibacterial, antifungal, and anti-inflammatory activities in various studies. These derivatives have been synthesized through efficient methods and have shown significant efficacy against specific bacteria and fungi strains (Shastri & Jadhav, 2019).

Anticancer Properties

Benzimidazole derivatives, including this compound, have been explored for their potential anticancer properties. These compounds have shown notable cytotoxic activity against various cancer cell lines, indicating their potential as chemotherapeutic agents (Yurttaş et al., 2020).

Corrosion Inhibition

Benzimidazole derivatives are effective as corrosion inhibitors for metals in acidic environments. Their efficacy has been demonstrated in studies involving mild steel, where they significantly reduce corrosion rates (Yadav et al., 2013).

Mechanism of Action

Target of Action

It is structurally similar to fentanyl analogs , which primarily target the opioid receptors . These receptors play a crucial role in pain perception and reward systems in the nervous system .

Mode of Action

Based on its structural similarity to fentanyl analogs , it can be hypothesized that it may interact with its targets (potentially opioid receptors) in a similar manner. Fentanyl analogs bind to opioid receptors, triggering a series of intracellular events leading to analgesic effects .

Biochemical Pathways

Fentanyl analogs, to which it is structurally similar, are known to affect pathways involving reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions involving glucuronide or sulfate conjugate formation can be expected .

Pharmacokinetics

Fentanyl, a structurally similar compound, is known to be highly bound to plasma proteins . This could potentially impact the bioavailability of 1-(2-phenylethyl)-1H-benzimidazole-2-thiol.

Result of Action

Fentanyl analogs, which it resembles, are known to produce potent analgesic effects by acting on opioid receptors .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Properties

IUPAC Name |

3-(2-phenylethyl)-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c18-15-16-13-8-4-5-9-14(13)17(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCRTYXGUIEZPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C3=CC=CC=C3NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2833243.png)

![2-(2-Formylphenoxy)-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B2833244.png)

![N-(2,6-dimethylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2833245.png)

![N-{[4-benzyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2833249.png)

![{1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol](/img/structure/B2833250.png)

![methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/no-structure.png)

![3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2833252.png)

![2-[3-(2-Nitro-1-propenyl)phenoxy]pyrimidine](/img/structure/B2833256.png)

![tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate](/img/structure/B2833257.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2833259.png)

![(2Z)-3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2833263.png)